molecular formula C24H21ClN2 B10910662 1-benzyl-4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazole

1-benzyl-4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B10910662
M. Wt: 372.9 g/mol
InChI Key: XWYQQBQVMMXWFE-UHFFFAOYSA-N
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Description

1-benzyl-4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes a benzyl group, a chlorine atom, and two 3-methylphenyl groups attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of Substituents: The benzyl group, chlorine atom, and 3-methylphenyl groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or halogenation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: It may be used in the production of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-benzyl-4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the chlorine atom and 3-methyl groups.

    4-chloro-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the benzyl group and 3-methyl groups.

Uniqueness

1-benzyl-4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazole is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C24H21ClN2

Molecular Weight

372.9 g/mol

IUPAC Name

1-benzyl-4-chloro-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C24H21ClN2/c1-17-8-6-12-20(14-17)23-22(25)24(21-13-7-9-18(2)15-21)27(26-23)16-19-10-4-3-5-11-19/h3-15H,16H2,1-2H3

InChI Key

XWYQQBQVMMXWFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2CC3=CC=CC=C3)C4=CC=CC(=C4)C)Cl

Origin of Product

United States

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